Khellinone
Overview
Description
Synthesis Analysis
Khellinone can be synthesized through various methods. The Claisen-Schmidt condensation of khellinone with 2-thiophenalyde led to the synthesis of a new biologically active chalcone compound, demonstrating the versatility of khellinone as a precursor for biologically active derivatives (Farag, El-Hafez, & Rybakov, 1990). Microwave-assisted synthesis has also been used to create derivatives of khellinone under phase-transfer catalytic conditions, further showcasing the compound's amenability to synthetic modification (Hejchman, Maciejewska, & Wolska, 2008).
Molecular Structure Analysis
The molecular structure of khellinone and its derivatives reveals significant insights into their chemical behavior. Studies on the crystal structure of khellinone derivatives highlight their molecular conformations, stabilized by various intramolecular and intermolecular interactions, including hydrogen bonding and π-π stacking (Pena Ruiz et al., 2012).
Chemical Reactions and Properties
Khellinone participates in a range of chemical reactions, forming various derivatives with potential bioactivity. This includes its role in the synthesis of chalcones, which have been evaluated for their inhibition of the voltage-gated potassium channel Kv1.3, indicating the therapeutic potential of khellinone-based compounds (Cianci et al., 2008).
Scientific Research Applications
Inhibition of Voltage-Gated Potassium Channel Kv1.3
Khellinone derivatives have been synthesized and evaluated for their bioactivity against the voltage-gated potassium channel Kv1.3. These derivatives, particularly chalcone derivatives, exhibit potential in treating T-cell-mediated autoimmune diseases like multiple sclerosis. Studies have shown that certain khellinone derivatives can inhibit Kv1.3 with significant potencies and selectivity, offering a promising avenue for the development of new immunosuppressants (Baell et al., 2004); (Harvey et al., 2006).
Synthesis of Benzofuran Derivatives
Khellinone has been used as a base compound for the synthesis of new benzofuran derivatives. These derivatives are synthesized through methods like Claisen-Schmidt condensation, and their spectroscopic properties have been extensively studied. Such derivatives have potential applications in various fields, including medicinal chemistry and materials science (Beyazit, 2018).
Anticancer Activity
Studies have explored the synthesis of khellinone analogs and their potential anticancer activity. For instance, derivatives synthesized using microwave-assisted methods showed sensitivity in various human tumor cell lines, indicating their potential as anticancer agents (Hejchman et al., 2008); (Hejchman et al., 2009).
Antimicrobial and Antioxidant Properties
Khellinone derivatives have been synthesized and evaluated for their antimicrobial activity against various bacteria, showcasing their potential as antibacterial agents. Additionally, the antioxidant properties of these compounds have been studied, providing insights into their possible use in oxidative stress-related conditions (Latif et al., 2014); (Abdel Latif et al., 2013).
QSAR Studies
Quantitative-structure activity relationship (QSAR) studies on khellinone derivatives acting on voltage-gated K(+) channels Kv1.3 have been conducted. These studies aim to understand the relationship between the molecular structure and the biological activity of these compounds, which is crucial for the development of more effective drugs (Saini et al., 2009).
Conformational Studies
Conformational studies on khellinone and its derivatives provide valuable insights into their molecular structure. This information is essential for understanding the interaction of these compounds with biological targets and can guide the design of more effective derivatives (Ruiz et al., 2012).
Development of Solid Dispersions
Research has been conducted on enhancing the biopharmaceutical attributes of khellin by developing its amorphous binary solid dispersions. This approach aims to improve the solubility and bioavailability of khellin, potentially enhancing its therapeutic efficacy (Bharate, 2021).
Traditional and Modern Medicinal Applications
The traditional and contemporary medicinal applications of khellin and its derivatives have been reviewed. These studies highlight the wide range of therapeutic uses of khellin and its derivatives, including their role in treating renal colic, coronary insufficiency, and their potential as antioxidants, antifungals, and antibacterials (Khalil et al., 2020).
properties
IUPAC Name |
1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-6(13)8-9(14)12(16-3)11-7(4-5-17-11)10(8)15-2/h4-5,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUAWNMVARSYHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197512 | |
Record name | 6-Hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Khellinone | |
CAS RN |
484-51-5 | |
Record name | Khellinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=484-51-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Khellinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484515 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197512 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxy-4,7-dimethoxybenzofuran-5-yl methyl ketone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KHELLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ1360YWR9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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